3-Undecanone
Overview
Description
3-Undecanone is an organic compound with the molecular formula C11H22O . It is also known by other names such as Ethyl octyl ketone and Undecan-3-one .
Synthesis Analysis
3-Undecanone can be synthesized through various methods. One method involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride . Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride . A functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase .Molecular Structure Analysis
The molecular structure of 3-Undecanone consists of 11 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The molecule contains a total of 33 bonds, including 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ketone .Chemical Reactions Analysis
As a ketone, 3-Undecanone has a carbonyl group bonded to two carbon atoms . Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization .Physical And Chemical Properties Analysis
3-Undecanone has a molecular weight of 170.2918 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 226.9±3.0 °C at 760 mmHg, and a flash point of 73.2±12.6 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications
Immunological Effects
A study by Gibka et al. (2008) explored the impact of 3-Undecanone on cellular and humoral immunity in mice. The findings indicated that inhalation of 3-Undecanone led to an increase in antibody production and lysozyme levels in the serum. Additionally, there was heightened activation of respiratory burst and phagocytic activity of blood granulocytes. These results suggest potential immunostimulatory effects of 3-Undecanone (Gibka et al., 2008).
Enolization in Lyomesophases
Research by Spada et al. (1988) investigated the enolization of various ketones, including 6-undecanone, in lyotropic systems. This study offers insights into the chemical behavior of undecanone derivatives in different phases, which might be relevant to understanding 3-Undecanone's properties and potential applications in scientific research (Spada et al., 1988).
Alternative to Methyl Bromide for Insect Control
Zhu et al. (2018) presented a novel use of aliphatic n-methyl ketones, including undecanone, as a fumigant. This research is significant due to the environmental concerns associated with conventional fumigants like methyl bromide. The study demonstrates the potential of undecanone in pest control applications (Zhu et al., 2018).
Insect Repellent and Pest Management
Farrar and Kennedy (1987, 1988) explored the effects of 2-Undecanone, a closely related compound, on insect pests. Their studies focused on its impact on larvae and pupae of certain insects, discussing its potential in pest management strategies. Although this research focuses on 2-Undecanone, it may provide valuable context for the applications of 3-Undecanone in similar domains (Farrar & Kennedy, 1987); (Farrar & Kennedy, 1988).
Delivery of Insect Repellants
Whang and Tonelli (2008) investigated the release characteristics of 2-Undecanone from its crystalline inclusion compound with α-cyclodextrin. This study is relevant for the controlled delivery of insect repellants and could be applicable for understanding similar delivery mechanisms for 3-Undecanone (Whang & Tonelli, 2008).
Tumor Angiogenesis and VEGF Content
A study by Gibka et al. (2010) on the effects of 3-Undecanone derivatives on tumor angiogenesis and VEGF content in mice. This research provides insights into the potential therapeutic applications of 3-Undecanone in oncology (Gibka et al., 2010).
Safety And Hazards
3-Undecanone is a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMZZHPSYMOGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176695 | |
Record name | Undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |
Record name | 3-Undecanone | |
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URL | https://haz-map.com/Agents/10828 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3-Undecanone | |
CAS RN |
2216-87-7 | |
Record name | 3-Undecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Undecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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